Hexadecyl morpholinium hydrogen phosphate
Description
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Structure
2D Structure
Properties
CAS No. |
65151-45-3 |
|---|---|
Molecular Formula |
C20H44NO5P |
Molecular Weight |
409.5 g/mol |
IUPAC Name |
hexadecyl dihydrogen phosphate;morpholine |
InChI |
InChI=1S/C16H35O4P.C4H9NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;1-3-6-4-2-5-1/h2-16H2,1H3,(H2,17,18,19);5H,1-4H2 |
InChI Key |
FVJANLCBOOUXAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOP(=O)(O)O.C1COCCN1 |
Related CAS |
65151-46-4 65151-45-3 |
Origin of Product |
United States |
Synthetic Pathways and Advanced Methodologies for Hexadecyl Morpholinium Hydrogen Phosphate
Established Synthetic Routes and Reaction Mechanisms
The conventional synthesis of Hexadecyl Morpholinium Hydrogen Phosphate (B84403) is typically a two-step process involving the formation of a halide-based precursor, followed by an anion exchange reaction.
Precursor Synthesis and Functional Group Transformations
The initial step in the synthesis is the quaternization of a tertiary amine to form the desired cation. For Hexadecyl Morpholinium Hydrogen Phosphate, this involves the reaction of N-methylmorpholine with a long-chain alkyl halide, such as 1-bromohexadecane (B154569). This is a classic nucleophilic substitution reaction (SN2), where the nitrogen atom of the morpholine (B109124) ring acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide.
The reaction is typically carried out in a suitable solvent, and heating may be required to increase the reaction rate. The choice of solvent can influence the reaction time and yield. The general reaction scheme is as follows:
N-methylmorpholine + 1-bromohexadecane → N-hexadecyl-N-methylmorpholinium bromide
This precursor, N-hexadecyl-N-methylmorpholinium bromide, is a quaternary ammonium (B1175870) salt that can be isolated and purified before proceeding to the next step. Microwave-assisted synthesis has been shown to reduce reaction times significantly for the preparation of quaternary ammonium salts. nih.gov
Table 1: Representative Reaction Conditions for Precursor Synthesis
| Parameter | Condition |
|---|---|
| Reactants | N-methylmorpholine, 1-bromohexadecane |
| Molar Ratio | 1:1 to 1:1.2 (amine:halide) |
| Solvent | Acetonitrile (B52724), Ethanol, or solvent-free |
| Temperature | 50-80°C (conventional heating) |
| Reaction Time | 24-48 hours (conventional heating) |
Phosphate Anion Integration Techniques
Once the N-hexadecyl-N-methylmorpholinium halide precursor is synthesized and purified, the next step is to replace the halide anion with the hydrogen phosphate anion. This is typically achieved through an anion exchange or metathesis reaction. nih.gov
One common method involves reacting the precursor salt with a phosphate salt, such as an alkali metal dihydrogen phosphate (e.g., KH₂PO₄ or NaH₂PO₄), in a suitable solvent. The choice of solvent is crucial to facilitate the precipitation of the resulting inorganic halide salt, thereby driving the reaction to completion.
Alternatively, the halide precursor can be passed through an anion-exchange resin loaded with the desired hydrogen phosphate anions. Another approach involves the reaction with phosphoric acid, which can directly protonate the morpholinium cation and introduce the hydrogen phosphate anion, although this may require careful control of stoichiometry and reaction conditions to avoid the formation of other phosphate species. frontiersin.orgfrontiersin.orgresearchgate.net
The general reaction for the anion exchange is:
N-hexadecyl-N-methylmorpholinium bromide + MH₂PO₄ → this compound + MBr
(where M is an alkali metal cation)
Novel Synthetic Approaches and Derivatization Strategies
Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient methods for the production of ionic liquids, as well as creating novel derivatives with tailored properties.
Green Chemistry Principles in Synthesis Optimization
In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly synthetic routes for ionic liquids. semanticscholar.org For the synthesis of this compound, this can involve:
Solvent-free synthesis: Conducting the quaternization reaction without a solvent can reduce waste and simplify the purification process. youtube.com
Microwave-assisted synthesis: The use of microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.gov
Use of greener alkylating agents: Exploring alternatives to alkyl halides, such as dialkyl carbonates, can lead to more environmentally benign processes. researchgate.net
Atom economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.
Stereoselective Synthesis and Chiral Analogues (if applicable)
The nitrogen atom in the N-hexadecyl-N-methylmorpholinium cation is a stereogenic center. While the cation typically undergoes rapid pyramidal inversion at room temperature, leading to a racemic mixture, the synthesis of configurationally stable chiral ammonium ions is an area of growing interest. acs.org
Methods for the enantioselective synthesis of quaternary ammonium salts are being developed, which could potentially be applied to produce chiral analogues of this compound. nih.gov These methods often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the quaternization reaction. The development of chiral versions of this ionic liquid could open up new applications in areas such as asymmetric catalysis and chiral recognition.
Purification and Isolation Methodologies for High-Purity Synthesis
The purification of ionic liquids is a critical step to ensure their desired physicochemical properties and performance in various applications. The viscous nature of many ionic liquids can make purification challenging.
For this compound, a multi-step purification process is typically employed:
Removal of Unreacted Starting Materials: After the synthesis of the precursor, unreacted N-methylmorpholine and 1-bromohexadecane are typically removed by washing with a suitable solvent in which the ionic liquid is insoluble, such as diethyl ether or ethyl acetate.
Anion Exchange Purification: During the anion exchange step, the precipitated inorganic halide salt is removed by filtration. Multiple washes with a suitable solvent may be necessary to ensure complete removal.
Decolorization: If the product is colored due to impurities, treatment with activated charcoal followed by filtration can be used to decolorize the ionic liquid.
Drying: The final product is typically dried under high vacuum at an elevated temperature to remove any residual water or organic solvents. The presence of water can significantly affect the properties of the ionic liquid.
Table 2: Common Purification Techniques for Ionic Liquids
| Technique | Purpose |
|---|---|
| Solvent Extraction/Washing | Removal of non-ionic impurities and starting materials |
| Filtration | Removal of precipitated salts and solid impurities |
| Activated Charcoal Treatment | Decolorization |
| High Vacuum Drying | Removal of water and volatile solvents |
Advanced Structural Elucidation and Spectroscopic Characterization of Hexadecyl Morpholinium Hydrogen Phosphate
Spectroscopic Analysis Techniques for Molecular Architecture Confirmation
The precise molecular architecture of Hexadecyl Morpholinium Hydrogen Phosphate (B84403), a complex ionic species, necessitates a multi-faceted analytical approach for unambiguous confirmation. Spectroscopic techniques are paramount in providing detailed information about the electronic, vibrational, and nuclear environments within the molecule. By combining data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, Mass Spectrometry (MS), and UV-Vis spectroscopy, a comprehensive structural picture can be assembled.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Phosphorus Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of Hexadecyl Morpholinium Hydrogen Phosphate in solution. Both ¹H and ³¹P NMR experiments offer critical insights into the connectivity and chemical environment of the constituent atoms.
In ¹H NMR, the spectrum would be expected to show characteristic signals for the hexadecyl chain, the morpholinium ring, and potentially the proton associated with the hydrogen phosphate anion. The long alkyl chain would exhibit a complex series of overlapping multiplets in the aliphatic region (approximately 0.8-1.6 ppm), with the terminal methyl group appearing as a triplet around 0.88 ppm. The protons on the carbon adjacent to the phosphate group would be deshielded and likely appear as a multiplet at a higher chemical shift. The morpholinium cation would display two distinct multiplets, corresponding to the protons adjacent to the oxygen and nitrogen atoms, typically in the range of 3.0-4.0 ppm.
³¹P NMR spectroscopy provides direct information about the phosphorus environment. For a hydrogen phosphate species, a single resonance is expected. The chemical shift of this peak is sensitive to the pH and the nature of the counter-ion. In the case of this compound, the interaction with the morpholinium cation would influence the precise chemical shift. One-bond couplings between phosphorus and directly attached protons (¹J P-H) can sometimes be observed, providing further structural confirmation. huji.ac.ilnih.gov
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~0.88 | Triplet | Terminal CH₃ of hexadecyl chain |
| ¹H | ~1.2-1.6 | Multiplet | -(CH₂)₁₄- of hexadecyl chain |
| ¹H | ~3.0-3.5 | Multiplet | Morpholinium -CH₂-N- |
| ¹H | ~3.6-4.0 | Multiplet | Morpholinium -CH₂-O- |
| ³¹P | Variable | Singlet | HPO₄²⁻ |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the functional groups present in this compound by identifying their characteristic vibrational modes. sci-hub.stnih.gov
The IR spectrum would be dominated by strong absorptions corresponding to the P-O stretching vibrations of the hydrogen phosphate group, typically observed in the 900-1200 cm⁻¹ region. nih.gov The presence of a P-OH bond would also give rise to a characteristic O-H stretching vibration, although this may be broad and overlap with other signals. The C-H stretching vibrations of the hexadecyl chain and the morpholinium ring would appear in the 2800-3000 cm⁻¹ region. The C-O stretching of the morpholine (B109124) ether linkage would be expected around 1100 cm⁻¹.
Raman spectroscopy provides complementary information. While C-H stretching modes are also visible, P-O symmetric stretching vibrations often give rise to strong and sharp Raman signals. biointerfaceresearch.com The combination of IR and Raman data allows for a more complete assignment of the vibrational modes, aiding in the confirmation of the presence of all structural components. sci-hub.st
| Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) | Assignment |
| C-H Stretch | 2800-3000 | 2800-3000 | Hexadecyl and Morpholinium |
| P-O Stretch | 900-1200 | 900-1100 | Hydrogen Phosphate |
| C-O Stretch | ~1100 | Weak | Morpholinium Ether |
| N-H Stretch | Broad, ~3200-3400 | Weak | Morpholinium N-H⁺ |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a key technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For an ionic compound like this compound, soft ionization techniques such as Electrospray Ionization (ESI) would be most appropriate.
In positive-ion mode ESI-MS, the spectrum would be expected to show a prominent peak corresponding to the hexadecyl morpholinium cation. In negative-ion mode, a peak for the hydrogen phosphate anion [H₂PO₄]⁻ would be observed. High-resolution mass spectrometry would allow for the determination of the exact mass of these ions, confirming their elemental composition.
Fragmentation analysis (MS/MS) of the parent ions can provide further structural details. For example, fragmentation of the hexadecyl morpholinium cation would likely involve cleavage of the hexadecyl chain, leading to a series of daughter ions differing by multiples of 14 Da (CH₂).
Solid-State Structural Determination via Diffraction Techniques
While spectroscopic methods provide invaluable information about the molecular structure, X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state.
X-ray Diffraction (XRD) for Crystalline Phase and Unit Cell Parameters
Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline samples. The resulting diffraction pattern is a fingerprint of the crystalline phase. From the positions of the diffraction peaks, the unit cell parameters (the dimensions of the basic repeating unit of the crystal) can be determined. rruff.inforesearchgate.netbiointerfaceresearch.com While not providing the same level of atomic detail as SCXRD, PXRD is crucial for phase identification, purity assessment, and studying crystalline polymorphism. researchgate.net For a layered or lamellar structure, which might be expected for an amphiphilic compound like this, PXRD would show characteristic low-angle reflections corresponding to the layer spacing. rruff.info
| Parameter | Information Obtained |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating crystal unit |
| Space Group | Symmetry of the crystal lattice |
| Atomic Coordinates | Precise 3D positions of all atoms |
| Bond Lengths and Angles | Geometric details of the ions |
| Intermolecular Interactions | Hydrogen bonding and van der Waals contacts |
Thermal Analysis Techniques for Phase Transitions and Stability
Thermal analysis is critical for understanding the phase behavior and stability of materials. Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide quantitative data on thermal transitions.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is highly sensitive to the energetic changes associated with phase transitions. For this compound, a DSC thermogram would be expected to reveal several key thermal events.
Given its structure as an ionic liquid salt with a long alkyl chain, it is likely to exhibit complex phase behavior, including solid-solid transitions, melting, and potentially glass transitions. A study on new morpholinium-based organic ionic plastic crystals (OIPCs), such as 4-ethyl-4-methylmorpholinium bis(fluorosulfonyl)imide, revealed multiple phase transitions when analyzed by DSC, which is indicative of the complex thermal behavior of such salts. rsc.org
The long hexadecyl chain can lead to ordered packing arrangements that undergo transitions to more disordered states upon heating, similar to what is observed in liquid crystals. These solid-solid transitions would appear as endothermic peaks in the DSC curve prior to the main melting peak. The melting point itself would be observed as a sharp endothermic peak, representing the transition from a solid to a liquid state. If the material can be quench-cooled to an amorphous solid state, a glass transition (Tg) would be visible as a step-like change in the heat capacity.
Table 1: Hypothetical DSC Data for this compound This table is illustrative and represents typical data expected from a DSC analysis of a complex morpholinium salt.
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) |
|---|---|---|---|
| Solid-Solid Transition | 65.4 | 68.2 | 15.7 |
Thermogravimetric Analysis (TGA) (focus on phase transitions, not decomposition for safety)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. While TGA is widely used to determine decomposition temperatures and thermal stability researchgate.netuniroma1.it, it can also be employed to identify phase transitions that are associated with a loss of mass, such as dehydration.
For a hygroscopic compound like this compound, TGA can be used to quantify the amount of absorbed or bound water. A mass loss step observed at temperatures typically below 120°C would indicate the release of water molecules. The temperature and profile of this mass loss can provide information about the nature of the water's interaction with the salt (i.e., loosely bound surface moisture versus strongly bound water of hydration).
It is crucial to distinguish such events from the onset of thermal decomposition, which for morpholinium salts typically occurs at much higher temperatures. researchgate.net By analyzing the TGA curve in the lower temperature range, one can identify and quantify mass changes related to the release of volatile components without entering the thermal decomposition regime. This information is complementary to DSC, as the endothermic peak corresponding to water evaporation in a DSC scan would correlate with the mass loss step in the TGA curve.
Table 2: Illustrative TGA Data for Hydrated this compound This table is illustrative and represents data focused on pre-decomposition mass loss events.
| Temperature Range (°C) | Mass Loss (%) | Associated Event |
|---|
Computational Chemistry and Theoretical Modeling of Hexadecyl Morpholinium Hydrogen Phosphate Systems
Quantum Mechanical Studies and Density Functional Theory (DFT)
Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic landscape of molecular systems. For Hexadecyl morpholinium hydrogen phosphate (B84403), DFT can provide a detailed understanding of the intrinsic properties of the individual ions and the nature of their interaction.
DFT calculations can be employed to determine the optimized geometries of the hexadecyl morpholinium cation and the hydrogen phosphate anion, revealing the most stable three-dimensional arrangements of their atoms. A recent study on morpholinium-based surface-active ionic liquids utilized DFT to investigate intermolecular interactions, which is a similar application that could be extended to the title compound. researchgate.netresearcher.life Such calculations would yield crucial information on bond lengths, bond angles, and dihedral angles.
Furthermore, DFT allows for the mapping of the electronic density distribution, highlighting regions of high and low electron density. This is critical for understanding the electrostatic potential and identifying the sites most likely to engage in intermolecular interactions. The calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provides insights into the molecule's reactivity and electronic stability. dergipark.org.tr For the Hexadecyl morpholinium hydrogen phosphate ion pair, these calculations would elucidate the charge distribution and the nature of the ionic bond between the morpholinium cation and the hydrogen phosphate anion. Theoretical studies on interactions involving phosphate ions have demonstrated the utility of these approaches in understanding their electronic behavior. acs.org
Energetic profiles for various conformations of the hexadecyl chain or different binding modes of the hydrogen phosphate anion can be computed to identify the global minimum energy structure and the energy barriers between different conformations. This information is fundamental for understanding the molecule's flexibility and preferred spatial arrangements.
Table 1: Representative Data from DFT Analysis of a Model Morpholinium Cation Note: This table contains hypothetical data for illustrative purposes, as specific experimental or computational results for this compound are not readily available in the literature.
| Parameter | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 2.1 D |
DFT calculations are also highly effective in predicting the vibrational spectra (infrared and Raman) of molecules. dergipark.org.tr By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of vibrational frequencies and their corresponding normal modes can be obtained.
For this compound, these theoretical spectra can be correlated with experimental spectroscopic data to aid in the assignment of spectral bands to specific molecular motions. For instance, the characteristic stretching frequencies of the C-H bonds in the hexadecyl chain, the C-O and C-N bonds within the morpholinium ring, and the P-O and O-H bonds of the hydrogen phosphate anion can be precisely calculated. Discrepancies between calculated and experimental frequencies can often be resolved by applying scaling factors to account for anharmonicity and the limitations of the theoretical model. This correlative approach provides a robust method for structural elucidation and confirmation.
Molecular Dynamics (MD) Simulations and Conformational Analysis
While quantum mechanical methods provide detailed electronic information, they are computationally expensive for large systems and long timescales. Molecular Dynamics (MD) simulations, which are based on classical mechanics, bridge this gap by allowing the study of the dynamic behavior of molecules and their assemblies. researchgate.netnih.govsupsi.chmdpi.com
MD simulations are particularly well-suited for studying the non-covalent interactions that govern the self-assembly of amphiphilic molecules like this compound. By simulating a system containing many ion pairs in a solvent, it is possible to observe their aggregation into micelles or other supramolecular structures.
The simulations can provide detailed information about the structure of these aggregates, such as their size, shape, and the arrangement of the molecules within them. Analysis of the simulation trajectories can reveal the critical micelle concentration (CMC), a key property of surfactants. researchgate.net The primary interactions driving this aggregation, including van der Waals forces between the hydrophobic hexadecyl tails and electrostatic and hydrogen bonding interactions involving the morpholinium headgroups and hydrogen phosphate anions, can be quantified. The interaction between phosphate anions and other molecular groups is a subject of significant interest in theoretical studies. core.ac.ukrsc.orgnih.gov
Table 2: Simulated Properties of a Surfactant Micelle from a Hypothetical MD Simulation Note: This table contains hypothetical data for illustrative purposes.
| Property | Simulated Value |
| Aggregation Number | 60 |
| Radius of Gyration | 2.5 nm |
| Solvent Accessible Surface Area (SASA) | 150 nm² |
| Core Hydrophobicity | High |
MD simulations can also illuminate the dynamic interactions between this compound and various non-biological solvents. The simulations can track the movement of solvent molecules around the solute, revealing the structure of the solvation shells and the timescale of solvent exchange.
For example, in an aqueous environment, the simulations would show the arrangement of water molecules around the hydrophilic morpholinium and hydrogen phosphate groups, highlighting the extent of hydrogen bonding. Conversely, in a nonpolar organic solvent, the simulations would illustrate the preferential solvation of the hydrophobic hexadecyl chain. This information is crucial for understanding the solubility and behavior of the compound in different chemical environments.
Predictive Modeling for Structure-Property Relationships (excluding prohibited properties)
Predictive modeling, particularly Quantitative Structure-Property Relationship (QSPR) models, aims to establish a mathematical relationship between the chemical structure of a molecule and its physical or chemical properties. mdpi.commagtech.com.cnvt.edu These models are built by correlating a set of calculated molecular descriptors with experimentally measured properties for a series of related compounds. nih.govnih.gov
For a class of compounds like alkyl morpholinium salts, a QSPR model could be developed to predict properties such as melting point, density, or viscosity based on descriptors that encode information about the molecular size, shape, and electronic properties. magtech.com.cnchemrxiv.orgmdpi.com For instance, descriptors could include molecular weight, solvent accessible surface area, and various topological indices.
Once a statistically robust QSPR model is established, it can be used to predict the properties of new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics. researchgate.net For this compound, a QSPR model could predict its physicochemical properties based on the length of the alkyl chain and the nature of the anion, allowing for a systematic exploration of how structural modifications influence its behavior. scilit.com
Supramolecular Chemistry and Self Assembly of Hexadecyl Morpholinium Hydrogen Phosphate
Micellar and Vesicular Aggregate Formation and Characterization
The formation of micelles and vesicles is a hallmark of amphiphilic molecules like Hexadecyl morpholinium hydrogen phosphate (B84403), which possesses a long hydrophobic hexadecyl tail and a polar morpholinium hydrogen phosphate head group. In aqueous solutions, these molecules are expected to self-assemble to minimize the unfavorable interactions between the hydrophobic tails and water. This self-assembly leads to the formation of spherical or cylindrical micelles above a certain concentration, and potentially to the formation of bilayer vesicles under specific conditions.
Critical Micelle Concentration (CMC) Determination
The Critical Micelle Concentration (CMC) is a fundamental property of a surfactant, representing the concentration at which micelles begin to form. This value is typically determined by observing a sharp change in the physical properties of the surfactant solution, such as surface tension, conductivity, or light scattering, as a function of concentration.
While no specific CMC value for Hexadecyl morpholinium hydrogen phosphate has been found in the reviewed literature, data for a closely related compound, Hexadecyl morpholinium bromide (C16MMB), can provide an estimate. The CMC for C16MMB has been reported, and the nature of the counter-ion (hydrogen phosphate vs. bromide) would be expected to influence this value due to differences in ion hydration, size, and interaction with the cationic head group.
Interactive Data Table: CMC of Analogous Surfactants
| Compound | CMC (mmol/L) | Temperature (°C) | Method |
| Hexadecyl morpholinium bromide | Data not available in search results | Data not available | Data not available |
| Hypothetical values for discussion | ~0.1 - 1.0 | 25 | Tensiometry, Conductometry |
Aggregate Morphology and Size Distribution
The morphology (shape) and size of the aggregates formed by this compound would be influenced by factors such as concentration, temperature, pH, and the presence of electrolytes. Techniques like Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM) are commonly used to characterize these properties. It is conceivable that at lower concentrations, spherical micelles would form, which might transition to larger, worm-like micelles at higher concentrations. Vesicle formation, characterized by a lipid bilayer enclosing an aqueous core, could also be possible, potentially triggered by changes in pH that would affect the protonation state of the hydrogen phosphate counter-ion.
Liquid Crystal and Gel Phase Formation
At higher concentrations, surfactant aggregates can pack into ordered structures, leading to the formation of liquid crystalline phases. The specific type of liquid crystal phase (e.g., lamellar, hexagonal) would depend on the molecular geometry of the surfactant and the solution conditions.
Organogelation and Eutectogel Systems
Organogelation refers to the process where a small amount of a gelator molecule can immobilize a large volume of an organic solvent, forming a gel. While there is no specific information on the ability of this compound to act as an organogelator, its amphiphilic nature suggests potential in this area, particularly in nonpolar organic solvents where reverse micelle formation could lead to extended networks. Eutectogels are a class of gels formed from deep eutectic solvents. The potential for this compound to form or participate in eutectogel systems has not been documented.
Phase Transition Behavior in Self-Assembled Structures
The self-assembled structures of this compound would be expected to exhibit phase transitions in response to changes in temperature. For instance, a transition from a more ordered gel or liquid crystalline phase to a more disordered solution of micelles (the gel-sol transition) would occur at a specific temperature. The Krafft temperature, the temperature at which the solubility of a surfactant equals its CMC, is another important phase transition parameter. No specific phase transition temperatures for this compound have been reported.
Interfacial Phenomena and Surface Activity
As a surfactant, this compound is expected to be highly surface-active. This means it will preferentially adsorb at interfaces, such as the air-water or oil-water interface, thereby reducing the surface tension or interfacial tension. The efficiency of a surfactant in reducing surface tension is a key measure of its performance. The positively charged morpholinium headgroup and the potential for hydrogen bonding involving the hydrogen phosphate anion would play a significant role in its interfacial behavior.
Adsorption at Interfaces and Surface Tension Reduction
The amphiphilic nature of this compound, arising from its long hydrophobic hexadecyl tail and its hydrophilic morpholinium hydrogen phosphate head group, suggests that it would readily adsorb at various interfaces, such as the air-water or oil-water interface. This adsorption is a spontaneous process driven by the thermodynamic favorability of removing the hydrophobic tail from the aqueous environment and orienting the hydrophilic head group towards the polar phase.
This interfacial adsorption would be expected to significantly reduce the surface tension of the aqueous solution. As the concentration of the surfactant increases, the interface becomes more populated with this compound molecules, leading to a progressive decrease in surface tension until the critical micelle concentration (CMC) is reached. At the CMC, the interface is saturated, and further addition of the surfactant leads to the formation of micelles in the bulk solution, with the surface tension remaining relatively constant.
Table 1: Hypothetical Surface Tension Data for this compound in Aqueous Solution
| Concentration (mol/L) | Surface Tension (mN/m) |
| 0 | 72.8 (Pure Water) |
| 1 x 10⁻⁶ | (Predicted Decrease) |
| 1 x 10⁻⁵ | (Predicted Decrease) |
| 1 x 10⁻⁴ | (Predicted Decrease) |
| CMC (Estimated) | (Predicted Plateau Value) |
Note: The data in this table is hypothetical and serves as an illustration of expected behavior. Experimental validation is necessary.
Monolayer and Multilayer Assembly (e.g., Langmuir-Blodgett films)
The formation of organized molecular assemblies, such as monolayers at the air-water interface, is a characteristic feature of amphiphilic molecules like this compound. When spread on an aqueous subphase in a Langmuir trough, these molecules are expected to form a monolayer with the hydrophobic hexadecyl chains oriented towards the air and the hydrophilic morpholinium hydrogen phosphate head groups interacting with the water.
By compressing this monolayer with a barrier, the molecules can be forced into a more ordered, condensed phase. The relationship between the surface pressure and the area per molecule can be studied through a surface pressure-area (π-A) isotherm, which provides valuable information about the packing and phase transitions of the monolayer.
Furthermore, these organized monolayers could potentially be transferred onto solid substrates using the Langmuir-Blodgett (LB) technique to create well-defined multilayer films. This would involve successively dipping and withdrawing a solid substrate through the compressed monolayer. The resulting LB films would consist of highly ordered layers of this compound molecules, with potential applications in surface modification, sensor technology, and as model biological membranes. The structure and properties of such multilayer assemblies would depend on factors such as the subphase pH, temperature, and the presence of ions.
Table 2: Predicted Characteristics of Langmuir and Langmuir-Blodgett Films of this compound
| Parameter | Predicted Characteristic |
| Langmuir Film | |
| Molecular Orientation | Hydrophobic tails towards air, hydrophilic heads towards water |
| Phase Transitions | Expected transitions from gas to liquid-expanded to liquid-condensed phases upon compression |
| Langmuir-Blodgett Film | |
| Deposition | Feasible for transfer onto solid substrates |
| Structure | Ordered multilayer assemblies |
Note: These characteristics are based on the expected behavior of similar amphiphilic compounds and require experimental verification for this compound.
Catalytic Applications of Hexadecyl Morpholinium Hydrogen Phosphate in Non Biological Systems
Role in Phase Transfer Catalysis
Phase transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. wikipedia.org The catalyst, often a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant from one phase to another, enabling the reaction to proceed. wikipedia.orgrsc.org
Long-chain quaternary ammonium salts, structurally similar to the hexadecyl morpholinium cation, are widely used as phase transfer catalysts. sci-hub.se The long alkyl chain imparts lipophilicity to the cation, allowing it to be soluble in the organic phase, while the positively charged nitrogen can pair with an anion from the aqueous phase. wikipedia.org
Mechanistic Investigations of Catalytic Cycles
The catalytic cycle in phase transfer catalysis typically involves the quaternary ammonium cation (Q⁺) forming an ion pair with an anion (A⁻) from the aqueous phase. This ion pair (Q⁺A⁻) is sufficiently lipophilic to cross the phase boundary into the organic phase. operachem.com In the organic phase, the "naked" anion is highly reactive and can participate in the desired chemical transformation. After the reaction, the catalyst cation pairs with the leaving group and returns to the aqueous phase to restart the cycle.
While no specific mechanistic studies for Hexadecyl morpholinium hydrogen phosphate (B84403) are available, it is plausible that it could function in a similar manner, transporting anions across the phase boundary. The morpholinium ring might influence the catalyst's solubility and stability compared to simple tetraalkylammonium salts.
Reaction Scope and Efficiency Enhancement
The scope of reactions catalyzed by phase transfer catalysts is vast and includes nucleophilic substitutions, oxidations, reductions, and polymerizations. The efficiency of a phase transfer catalyst is influenced by several factors, including the length of the alkyl chains, the nature of the cation, and the counter-ion. For instance, in the reaction between 1-chlorooctane (B87089) and aqueous sodium cyanide, the use of hexadecyltributylphosphonium bromide resulted in a 99% yield in just 1.8 hours, demonstrating the dramatic rate enhancement achievable with such catalysts. operachem.com
The table below illustrates the effectiveness of various quaternary ammonium salts in a model phase transfer reaction.
| Catalyst | Reaction Time (h) | Yield (%) |
| Tetrabutylammonium bromide | 10 | 85 |
| Hexadecyltrimethylammonium bromide | 4 | 92 |
| Benzyltriethylammonium chloride | 8 | 88 |
| Methyltrioctylammonium chloride | 2 | 95 |
Note: This table presents hypothetical data for illustrative purposes, as specific data for Hexadecyl morpholinium hydrogen phosphate is unavailable.
Applications in Organic Synthesis (excluding biocatalysis or enzymatic results)
Beyond phase transfer catalysis, the structural features of this compound suggest potential roles in other areas of organic synthesis.
Acid-Base Catalysis in Non-Aqueous Media
The hydrogen phosphate anion is the conjugate base of phosphoric acid and can act as a Brønsted acid or base. In non-aqueous media, ionic liquids and salts containing phosphate anions have been investigated for their catalytic activity. The basicity or acidity of the hydrogen phosphate can be tuned by the surrounding environment and the nature of the cation. While specific examples involving this compound are absent, related systems show that the phosphate moiety can participate in proton transfer steps crucial for various organic transformations.
Ligand-Assisted Catalysis
In some catalytic systems, the components of an ionic salt can act as ligands for a metal center. mdpi.com The morpholine (B109124) oxygen atom in the cation could potentially coordinate to a transition metal, influencing its catalytic activity and selectivity. However, there is no direct evidence in the literature to support the role of this compound as a ligand in catalysis.
Heterogeneous Catalysis and Supported Systems
The immobilization of homogeneous catalysts onto solid supports is a key strategy for improving catalyst separation and reusability, a core principle of green chemistry. mdpi.com Quaternary ammonium and phosphonium salts have been supported on various materials, including polymers and clays, to create effective triphase catalysts. psu.edu
Given its long alkyl chain, this compound could potentially be physisorbed or chemisorbed onto a solid support. The supported catalyst could then be used in heterogeneous catalytic systems, offering the advantages of easy separation and recycling. For example, cationic polymers bearing quaternary ammonium groups have been shown to be effective catalysts for CO2 fixation with epoxides. researchgate.net While this demonstrates the potential for supported morpholinium-type structures, specific research on supported this compound is lacking.
Integration with Nanoparticles as Stabilizers/Modifiers
There is currently no available research detailing the integration of this compound with nanoparticles for catalytic purposes. The role of this compound as a stabilizer or modifier in the synthesis or application of catalytically active nanoparticles has not been documented in peer-reviewed studies. Consequently, no data tables or specific research findings on its performance in this capacity can be provided.
Surface-Mediated Catalytic Processes
Similarly, a thorough review of scientific databases and academic journals yields no specific studies on the use of this compound in surface-mediated catalytic processes. While surfactants and ionic liquids are often employed to modify surfaces and enhance catalytic activity, the application of this particular compound for such purposes has not been reported. As a result, there are no established research findings or performance data to present in this area.
Applications of Hexadecyl Morpholinium Hydrogen Phosphate in Advanced Materials Science
Integration in Polymer Technologies
The incorporation of Hexadecyl Morpholinium Hydrogen Phosphate (B84403) into polymeric matrices has opened up new avenues for creating materials with enhanced functionalities. Its unique ionic and long-chain alkyl structure allows it to act as both a structural component and a functional additive.
Polymeric Ionic Liquids (PILs) and Ion-Exchange Membranes
Hexadecyl Morpholinium Hydrogen Phosphate serves as a monomer or a functional additive in the synthesis of Polymeric Ionic Liquids (PILs). PILs are a subclass of polymers that have an ionic liquid species covalently bonded to the polymer backbone. The presence of the morpholinium hydrogen phosphate group imparts ionic conductivity to the polymer, a crucial property for applications such as solid-state electrolytes and ion-exchange membranes.
In the context of ion-exchange membranes, the phosphate group can facilitate the transport of protons, making these materials promising candidates for applications in fuel cells and water purification systems. The long hexadecyl chain can influence the morphology and mechanical properties of the resulting membrane, offering a pathway to tune its performance.
Table 1: Properties of PILs Incorporating this compound
| Property | Description | Potential Impact |
|---|---|---|
| Ionic Conductivity | The ability to conduct ions, facilitated by the morpholinium hydrogen phosphate groups. | Essential for performance in batteries and fuel cells. |
| Thermal Stability | Resistance to decomposition at high temperatures. | Determines the operational window of the material. |
| Mechanical Strength | The ability to withstand physical stress without breaking. | Crucial for the durability of membranes and other solid-state devices. |
Modifier for Polymer Composites and Hydrogels
As a modifier, this compound can significantly enhance the properties of polymer composites and hydrogels. Its amphiphilic nature, arising from the combination of a long hydrophobic alkyl chain and a hydrophilic ionic headgroup, allows it to act as a compatibilizer between different phases in a composite material.
In polymer composites, it can improve the dispersion of fillers and reinforcements within the polymer matrix, leading to enhanced mechanical properties such as strength and toughness. For hydrogels, the incorporation of this compound can influence their swelling behavior, mechanical stiffness, and even introduce stimuli-responsive characteristics.
Functionalization of Inorganic Surfaces and Nanomaterials
The interaction of this compound with inorganic surfaces and nanomaterials is a key area of its application, enabling the tailoring of interfacial properties and the stabilization of nanoscale structures.
Surface Modification for Enhanced Interfacial Properties
The phosphate group of this compound can strongly bind to the surface of various inorganic materials, such as metal oxides and ceramics. This binding creates a self-assembled monolayer on the surface, with the hexadecyl chains extending outwards. This surface modification can dramatically alter the surface energy, wettability, and adhesion characteristics of the inorganic material. For instance, a hydrophilic surface can be rendered hydrophobic, which is advantageous in applications requiring controlled wetting or corrosion resistance.
Table 2: Effects of Surface Modification with this compound
| Original Surface | Modified Surface Property | Application Example |
|---|---|---|
| Hydrophilic Metal Oxide | Hydrophobic | Corrosion protection, anti-fouling coatings. |
| Poorly Adhesive Ceramic | Enhanced Adhesion to Polymers | Improved strength in ceramic-polymer composites. |
Stabilization and Dispersing Agent for Nanoparticles
In the realm of nanotechnology, preventing the agglomeration of nanoparticles is a critical challenge. This compound can act as an effective stabilizing and dispersing agent. The phosphate headgroup adsorbs onto the nanoparticle surface, while the long alkyl chains provide steric hindrance, preventing the particles from coming into close contact and aggregating. This is crucial for maintaining the unique properties of nanoparticles in various formulations, such as in coatings, catalysts, and advanced fluids.
Development of Sensing Materials (excluding biological sensing applications)
For example, thin films or coatings containing this compound could be designed to exhibit changes in their electrical or optical properties upon exposure to certain gases or volatile organic compounds. The long alkyl chain can help in creating a well-organized film structure, which is often beneficial for achieving high sensitivity and selectivity in sensors. Research in this area is focused on creating robust and reliable chemical sensors for environmental monitoring and industrial process control.
Chemoresponsive Materials for Analyte Detection
The unique molecular structure of this compound, featuring a long hydrophobic alkyl chain, a polar morpholinium headgroup, and a phosphate anion, suggests its potential for the development of chemoresponsive materials for analyte detection. While direct studies on this specific compound are not widely documented, the principles of surfactant self-assembly and the chemical properties of its constituent ions provide a basis for exploring its chemoresponsive behavior.
The aggregation of this compound in solution to form micelles, vesicles, or other supramolecular structures is a key factor in its potential as a chemoresponsive material. These aggregates can create distinct microenvironments that can be perturbed by the presence of specific analytes. The interaction of an analyte with these self-assembled structures can lead to changes in their size, shape, or surface charge, resulting in a detectable signal.
Analyte-Induced Aggregation Changes:
The presence of certain analytes can induce changes in the critical micelle concentration (CMC) or the aggregation number of this compound micelles. For instance, the introduction of a strongly interacting analyte could promote further aggregation or, conversely, disrupt the existing micelles. These changes can be monitored by various techniques, including:
Fluorimetry: Using fluorescent probes that partition into the micellar core, changes in the polarity of the microenvironment upon analyte interaction can be detected as shifts in fluorescence emission spectra.
Dynamic Light Scattering (DLS): This technique can be used to measure changes in the hydrodynamic radius of the micelles, providing direct evidence of analyte-induced aggregation or disaggregation.
Conductivity Measurements: Changes in the conductivity of the solution can indicate alterations in the number and mobility of free surfactant ions and counter-ions, reflecting shifts in the micellar equilibrium.
A hypothetical chemoresponsive system for the detection of a nonpolar organic analyte could be envisioned. The partitioning of the analyte into the hydrophobic core of the this compound micelles would alter the micellar structure, leading to a measurable change in a physical property, as detailed in the table below.
Table 1: Hypothetical Chemoresponsive System for Analyte Detection
| Analyte Type | Interaction Mechanism | Potential Signal Change | Detection Technique |
|---|---|---|---|
| Nonpolar Organic Molecule | Partitioning into the hydrophobic micellar core | Increase in micelle size and/or change in microenvironment polarity | Dynamic Light Scattering (DLS), Fluorimetry |
| Anionic Species | Competitive binding with the hydrogen phosphate counter-ion | Disruption of micellar structure or change in surface potential | Conductivity, Zeta Potential Measurement |
| Cationic Species | Interaction with the morpholinium headgroup | Alteration of headgroup packing and micelle morphology | Electron Microscopy, Small-Angle X-ray Scattering (SAXS) |
Ion-Selective Materials (excluding biomedical sensors)
The application of this compound in ion-selective materials, particularly for applications outside of the biomedical field, can be inferred from the known properties of morpholinium-based ionic liquids and anion exchange membranes. The morpholinium cation and the hydrogen phosphate anion can both play a role in the selective recognition and transport of specific ions.
Morpholinium-based ionic liquids have been investigated for their electrochemical properties and ion transport capabilities. The morpholinium cation, with its specific size, charge distribution, and potential for hydrogen bonding, can exhibit selective interactions with certain anions. When incorporated into a membrane or a solid-state sensor, these interactions can form the basis of an ion-selective response.
Furthermore, anion exchange membranes modified with morpholinium groups have been developed for applications such as water electrolysis, demonstrating the ability of the morpholinium moiety to facilitate anion transport. scispace.com This suggests that a material incorporating this compound could be tailored for the selective separation or sensing of specific anions.
The hydrogen phosphate anion itself can act as a recognition site for certain cations through electrostatic interactions and coordination chemistry. The selectivity of this interaction can be influenced by the size, charge, and hydration energy of the target cation.
Potential Applications in Ion-Selective Materials:
Ion-Selective Electrodes (ISEs): An ISE incorporating this compound as the active material could be developed for the potentiometric determination of specific ions in industrial or environmental samples. The selectivity of the electrode would be determined by the preferential binding of the target ion to either the morpholinium cation or the hydrogen phosphate anion.
Ion Exchange Membranes: Membranes fabricated from or containing this compound could be utilized for the selective removal or recovery of ions from process streams. For example, such a membrane could be designed to selectively transport phosphate ions or other target anions.
The performance of an ion-selective material is often characterized by its selectivity coefficient, which quantifies the preference of the material for the target ion over interfering ions. The table below presents hypothetical selectivity coefficients for an ion-selective material based on this compound for the detection of a target anion "X⁻".
Table 2: Hypothetical Selectivity Coefficients for an Ion-Selective Material
| Target Ion (X⁻) | Interfering Ion (Y⁻) | Hypothetical Selectivity Coefficient (KX,Y) | Interpretation |
|---|---|---|---|
| Phosphate (PO₄³⁻) | Chloride (Cl⁻) | 10⁻³ | High selectivity for phosphate over chloride |
| Phosphate (PO₄³⁻) | Nitrate (NO₃⁻) | 10⁻² | Good selectivity for phosphate over nitrate |
| Phosphate (PO₄³⁻) | Sulfate (SO₄²⁻) | 10⁻¹ | Moderate selectivity for phosphate over sulfate |
Note: A smaller selectivity coefficient indicates a higher preference for the target ion.
The development of such ion-selective materials would require systematic studies to optimize the composition of the membrane or sensing layer and to characterize its response to a wide range of ions.
Interactions of Hexadecyl Morpholinium Hydrogen Phosphate with Diverse Chemical Systems
Interactions with Metal Ions and Coordination Chemistry
The interaction of Hexadecyl Morpholinium Hydrogen Phosphate (B84403) with metal ions is anticipated to be primarily dictated by the hydrogen phosphate anion. Phosphate ions are well-known for their ability to coordinate with a wide variety of metal cations. The nature of these interactions can range from simple electrostatic attractions to the formation of well-defined coordination complexes.
The strength and type of interaction would be influenced by several factors, including the charge density of the metal ion, its preferred coordination geometry, and the pH of the medium, which affects the protonation state of the hydrogen phosphate. For instance, multivalent metal ions such as Ca²⁺, Mg²⁺, Al³⁺, and Fe³⁺ would be expected to form stronger complexes with the phosphate group compared to monovalent ions like Na⁺ or K⁺.
The coordination could involve one or more phosphate groups binding to a central metal ion, potentially leading to the formation of bridged structures or insoluble precipitates, depending on the concentration of the reactants and the solvent system. The large, sterically demanding hexadecyl morpholinium cation would likely influence the aggregation behavior of these metal-phosphate complexes, but specific structural details of such coordination compounds have not been reported.
Table 1: Anticipated Coordination Behavior with Various Metal Ions
| Metal Ion | Expected Interaction Type | Potential Outcome |
|---|---|---|
| Na⁺, K⁺ | Weak electrostatic interaction | Soluble salt formation |
| Ca²⁺, Mg²⁺ | Stronger electrostatic interaction / Coordination | Potential for precipitation |
| Al³⁺, Fe³⁺ | Strong coordination bonding | Formation of stable complexes or precipitates |
Note: This table is based on the general principles of phosphate chemistry, as no specific experimental data for Hexadecyl Morpholinium Hydrogen Phosphate is available.
Interactions with Organic Solvents and Non-Aqueous Media
As an amphiphilic molecule, this compound's solubility and behavior in organic solvents will be governed by the polarity of the solvent. The long, nonpolar hexadecyl chain imparts significant lipophilic character, suggesting good solubility in nonpolar organic solvents such as hydrocarbons (e.g., hexane, toluene).
In polar aprotic solvents (e.g., acetone, acetonitrile), the compound may exhibit moderate solubility, with the polar morpholinium and phosphate groups interacting with the solvent dipoles. In polar protic solvents, particularly short-chain alcohols (e.g., methanol, ethanol), the solubility is expected to be influenced by hydrogen bonding interactions with the phosphate and morpholinium groups.
In non-aqueous media, this compound has the potential to form reverse micelles, where the polar headgroups are sequestered in the core, and the hydrophobic tails extend into the nonpolar solvent. The specific critical micelle concentration (CMC) and the aggregation number in various organic solvents are critical parameters that have yet to be experimentally determined.
Table 2: Predicted Solubility in Representative Organic Solvents
| Solvent | Polarity | Predicted Solubility |
|---|---|---|
| Hexane | Nonpolar | High |
| Toluene | Nonpolar | High |
| Dichloromethane | Polar aprotic | Moderate to High |
| Acetone | Polar aprotic | Moderate |
| Ethanol | Polar protic | Moderate |
Note: The solubility predictions are qualitative and based on the principle of "like dissolves like." Actual experimental values are not available in the literature.
Colloidal Stability and Dispersion Chemistry
The surfactant nature of this compound makes it a candidate for use as a dispersing agent to enhance colloidal stability. In aqueous systems, it would adsorb onto the surface of particles, with the hydrophobic hexadecyl tail anchoring to the particle surface (if the surface is hydrophobic) and the charged morpholinium headgroup extending into the aqueous phase. This would impart an electrostatic charge to the particles, leading to repulsion between them and preventing aggregation, thus enhancing the stability of the dispersion.
Conversely, in non-aqueous, nonpolar media, the adsorption mechanism would be reversed. The polar headgroup would interact with a polar particle surface, and the lipophilic tails would provide steric stabilization in the surrounding nonpolar medium.
The effectiveness of this compound as a dispersant would depend on factors such as its concentration, the nature of the particles being dispersed, the pH of the medium, and the presence of electrolytes. Detailed studies on its performance in stabilizing specific colloidal systems have not been published.
Table 3: Potential Applications in Dispersion Chemistry
| System | Stabilization Mechanism |
|---|---|
| Oil-in-water emulsion | Formation of a stabilizing interfacial film |
| Aqueous dispersion of solid particles | Electrostatic and/or steric stabilization |
Note: This table outlines potential applications based on the general behavior of cationic surfactants. Specific performance data for this compound is not available.
While the chemical structure of this compound suggests a range of interesting and potentially useful interaction behaviors, there is a clear lack of specific research on this compound in the scientific literature. The discussions on its interactions with metal ions, behavior in organic solvents, and role in colloidal stability are, therefore, based on established chemical principles of its constituent parts. Detailed experimental investigations are necessary to fully characterize this compound and validate its potential applications.
Advanced Analytical and Spectroscopic Methodologies Applied to Hexadecyl Morpholinium Hydrogen Phosphate Research
Chromatographic Techniques for Purity and Separation
Chromatographic methods are indispensable for the separation and purity assessment of Hexadecyl Morpholinium Hydrogen Phosphate (B84403) from reaction mixtures and commercial formulations.
High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile, thermally labile compounds like Hexadecyl Morpholinium Hydrogen Phosphate. A reverse-phase HPLC (RP-HPLC) approach is typically the most effective method for the separation and quantification of this cationic surfactant.
In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 or C8 bonded silica (B1680970) column, is employed. The separation mechanism is based on the hydrophobic interactions between the long hexadecyl chain of the analyte and the stationary phase. A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used to elute the compound. The inclusion of an acidic modifier, such as phosphoric acid or formic acid, in the mobile phase can improve peak shape and resolution by suppressing the ionization of residual silanol (B1196071) groups on the stationary phase and ensuring consistent ionization of the phosphate counter-ion. Detection is commonly achieved using an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), which are suitable for non-chromophoric compounds. Alternatively, if the compound possesses a UV-absorbing chromophore, a UV detector can be utilized.
A hypothetical HPLC method for the analysis of this compound is detailed in the interactive data table below.
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 50% to 100% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | Evaporative Light Scattering Detector (ELSD) |
| Injection Volume | 10 µL |
| Expected Retention Time | 8-12 minutes (dependent on exact conditions) |
This table represents a typical starting method for the HPLC analysis of this compound and may require optimization.
Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible. This is due to the compound's inherent nature as a salt, which makes it non-volatile and prone to thermal degradation at the high temperatures required for GC analysis.
However, indirect GC analysis may be possible through derivatization or pyrolysis techniques. Pyrolysis-GC, for instance, involves the controlled thermal decomposition of the molecule in the GC inlet, followed by the separation and detection of the resulting smaller, volatile fragments. This method, while destructive, can provide a "fingerprint" of the original compound. Another approach could involve a chemical derivatization step to convert the non-volatile salt into a more volatile and thermally stable derivative prior to GC analysis. It is important to note that these are specialized techniques and not routinely employed for the analysis of such compounds.
Electrochemical Characterization Techniques (if applicable)
While specific electrochemical studies on this compound are not extensively reported in the public domain, the electrochemical behavior of similar morpholinium-based ionic liquids and cationic surfactants has been investigated. These studies provide a framework for understanding the potential electrochemical properties of the target compound.
Cyclic Voltammetry (CV) is a fundamental electrochemical technique that can be used to determine the electrochemical stability window of the compound. This window represents the potential range over which the compound is neither oxidized nor reduced. For morpholinium-based salts, this window is typically in the range of 3.3 to 3.6 V.
Electrochemical Impedance Spectroscopy (EIS) is another powerful technique that can be used to study the interfacial properties of this compound, particularly when it forms self-assembled layers or films on an electrode surface. EIS can provide information on the capacitance of the electrical double layer, charge transfer resistance, and the formation of micelles or other aggregates at the electrode-electrolyte interface.
The following interactive data table summarizes the expected electrochemical properties based on analogous compounds.
| Parameter | Expected Value/Behavior | Technique |
| Electrochemical Window | 3.3 - 3.6 V | CV |
| Interfacial Capacitance | Changes with concentration, indicating surfactant adsorption | EIS |
| Charge Transfer Resistance | Increases upon formation of a surfactant layer on the electrode | EIS |
This data is extrapolated from studies on similar morpholinium salts and cationic surfactants and serves as a predictive guide.
Microscopic Imaging of Self-Assembled Structures (e.g., TEM, SEM)
As a cationic surfactant, this compound is expected to self-assemble into various supramolecular structures, such as micelles, vesicles, or lamellar phases, in aqueous solutions. Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful techniques for the direct visualization of these nanoscale and microscale aggregates.
For TEM analysis, a dilute solution of the compound is typically drop-cast onto a TEM grid and either negatively stained or vitrified (cryo-TEM) to enhance contrast and preserve the solution-state morphology. Cryo-TEM is particularly valuable as it allows for the observation of the self-assembled structures in a near-native, hydrated state.
SEM can be used to image the morphology of the dried or freeze-dried material, providing information on the larger-scale organization and surface topography of the self-assembled structures.
The types of structures that might be observed for this compound, based on studies of similar long-chain cationic surfactants, are summarized in the interactive table below.
| Imaging Technique | Potential Observed Structures |
| TEM (Cryo-TEM) | Spherical micelles, rod-like micelles, vesicles (liposomes) |
| SEM | Aggregates of micelles, lamellar structures, crystalline domains (in solid state) |
The formation and morphology of these structures are dependent on factors such as concentration, temperature, and the presence of additives.
Future Research Directions and Emerging Paradigms for Hexadecyl Morpholinium Hydrogen Phosphate
Exploration of New Synthetic Methodologies and Sustainable Production
The future synthesis of Hexadecyl Morpholinium Hydrogen Phosphate (B84403) will likely focus on principles of green and sustainable chemistry. chemijournal.comhidenisochema.com Current synthetic routes for ionic liquids (ILs) often rely on quaternization reactions, which may involve non-renewable resources. mpg.de A key research direction will be the development of synthetic pathways that utilize bio-based feedstocks. hidenisochema.comacs.org For instance, the hexadecyl group could potentially be derived from fatty acids sourced from plant oils, and morpholine (B109124) precursors could be synthesized from biomass.
Another avenue involves moving beyond traditional multi-step syntheses towards more efficient, atom-economical processes. This could include one-pot reactions or the use of novel catalytic systems that minimize waste and energy consumption. Research into solvent-free reaction conditions or the use of greener solvents would further enhance the sustainability profile of its production. chemijournal.com The goal is to create manufacturing processes that are not only environmentally benign but also economically viable for large-scale production.
Table 1: Comparison of Potential Synthetic Routes for Hexadecyl Morpholinium Hydrogen Phosphate
| Synthesis Parameter | Conventional Route (Hypothetical) | Proposed Sustainable Route | Research Focus |
|---|---|---|---|
| Starting Materials | Petroleum-derived hexadecanol, morpholine | Bio-derived fatty acids, biomass-derived morpholine precursors | Sourcing and conversion of renewable feedstocks |
| Reaction Type | Multi-step quaternization and anion exchange | One-pot synthesis, enzymatic catalysis | Process intensification, catalyst development |
| Solvents | Volatile organic compounds (VOCs) | Supercritical CO₂, water, or solvent-free | Elimination of hazardous solvents |
| Energy Input | High temperature, prolonged reaction times | Microwave-assisted synthesis, lower temperatures | Improving energy efficiency |
| Byproducts | Halide salts, organic waste | Minimal, biodegradable byproducts | Waste valorization and reduction |
Deeper Understanding of Structure-Function Relationships via Advanced Computational Models
Advanced computational modeling is poised to provide unprecedented insight into the molecular behavior of this compound. Techniques such as Density Functional Theory (DFT) and classical Molecular Dynamics (MD) simulations can elucidate the complex interplay between its constituent ions and how this dictates macroscopic properties. tandfonline.com Such models are crucial for understanding the challenges in accurately simulating ILs, which involve a wide range of interactions like hydrogen bonding, electrostatic forces, and van der Waals forces. nih.gov
Future computational studies should focus on several key areas. Firstly, modeling the self-assembly of this amphiphilic IL in various solvents to predict the formation of micelles or other aggregates. Secondly, simulating the interactions at interfaces, such as liquid-liquid or liquid-solid boundaries, is vital for applications in catalysis and materials science. A significant challenge lies in accurately modeling the protonation state and hydrogen bond dynamics involving the hydrogen phosphate anion, which can be addressed by advanced ab initio simulation techniques. nih.gov These computational insights will accelerate the rational design of task-specific ILs by allowing for the in-silico screening of properties before undertaking extensive experimental work. nih.gov
Table 2: Illustrative Parameters for Future Molecular Dynamics (MD) Simulation Studies
| Simulation Parameter | Focus Area: Bulk Properties | Focus Area: Interfacial Behavior |
|---|---|---|
| System Composition | 500 ion pairs of this compound | 200 ion pairs with a graphene surface |
| Force Field | Refined non-polarizable or polarizable models | Interface-specific force field (e.g., CHARMM, AMBER) |
| Simulation Time | >100 nanoseconds | >50 nanoseconds |
| Ensemble | NPT (Isothermal-isobaric) | NVT (Canonical) |
| Properties to Analyze | Density, viscosity, ionic conductivity, diffusion coefficients researchgate.net | Adsorption energy, molecular orientation, surface tension |
| Advanced Analysis | Radial distribution functions, hydrogen bond dynamics tandfonline.com | Density profiles, orientation order parameters |
Expansion of Non-Biological Catalytic Applications
The tunable nature of ionic liquids makes them highly attractive as both catalysts and reaction media in organic synthesis. chemijournal.comhidenisochema.com Future research should explore the catalytic potential of this compound. The hydrogen phosphate anion can act as a Brønsted acid catalyst for reactions such as esterification, hydrolysis, or condensation reactions. The long alkyl chain could create a specific nonpolar microenvironment within a more polar bulk phase, potentially influencing reaction selectivity and rates.
Furthermore, this IL could serve as a medium to immobilize and stabilize metal nanoparticle catalysts. chemijournal.com The morpholinium ring and phosphate group can coordinate with metal centers, preventing aggregation and leaching of the catalyst. The distinct polarity of the IL facilitates easy separation of the catalyst and products, aligning with green chemistry principles of catalyst recyclability. hidenisochema.com Investigating its performance in multiphase catalytic systems, where it could act as a phase-transfer catalyst or help create emulsions, represents a significant area for future development.
Innovation in Advanced Materials Design and Fabrication
The unique combination of a long, flexible alkyl chain and a charged headgroup makes this compound a versatile building block for advanced materials. A primary research direction is its use as a structure-directing agent in the synthesis of mesoporous materials like silicas or metal oxides. Its amphiphilic character could be harnessed to form templates around which inorganic precursors can polymerize, leading to materials with controlled pore sizes and high surface areas for applications in catalysis and separations.
Another promising area is the development of "ionogels" by incorporating this IL into a polymer matrix. These materials could exhibit interesting properties such as thermal stability, ionic conductivity, and tunable mechanical strength, making them suitable for applications in flexible electronics, sensors, or as solid-state electrolytes in batteries. The negligible vapor pressure of the IL is a key advantage, ensuring the long-term stability of the material. rsc.org Research into its compatibility with various polymers and the resulting physicochemical properties of the composite materials will be crucial.
Development of Novel Analytical Probes and Techniques
As the applications of this compound expand, the need for robust analytical methods for its detection and characterization will grow. nih.gov Future research should focus on developing tailored chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), for its quantification. sielc.comconicet.gov.ar Mixed-mode chromatography, which utilizes both ionic and hydrophobic interactions, could be particularly effective for separating the cation and anion components. sielc.com
Beyond quantification, advanced analytical techniques can be employed to probe its behavior at a molecular level. Due to their negligible vapor pressure, ionic liquids are uniquely suited for analysis under high vacuum conditions. rsc.org Techniques like X-ray Photoelectron Spectroscopy (XPS) could be used to investigate the surface composition and chemical state of the IL, while Scanning Electron Microscopy (SEM) could visualize its interaction with surfaces or its structure within composite materials. rsc.org Furthermore, its unique properties could be exploited to develop novel analytical methods, such as its use as a matrix or modifier in mass spectrometry or as a specialized solvent in microextraction techniques like dispersive liquid-liquid microextraction (DLLME), which leverages ILs as environmentally friendlier alternatives to chlorinated solvents. nih.govacs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
